3,4-Dihydro-2H-1-benzopyran-5-ol
Description
Contextualization within Benzopyran and Chroman Chemical Space
To appreciate the scientific intrigue surrounding 3,4-Dihydro-2H-1-benzopyran-5-ol, one must first understand its position within the broader chemical landscape of benzopyrans. Benzopyrans are a class of bicyclic heterocyclic organic compounds that consist of a benzene (B151609) ring fused to a pyran ring. nih.gov The nomenclature of benzopyran isomers depends on the orientation of the ring fusion and the position of the oxygen atom. acs.org
The subject of this article, this compound, belongs to the 1-benzopyran lineage. Specifically, it is a derivative of chroman , the common name for 3,4-Dihydro-2H-1-benzopyran. sigmaaldrich.comsigmaaldrich.com Chroman is characterized by the saturation of the pyran ring, which introduces a tetrahedral CH2 group. acs.org The "-5-ol" suffix indicates the presence of a hydroxyl (-OH) group at the 5th position of the benzopyran structure. This substitution is a key feature that influences the molecule's chemical properties and potential biological activity.
The "chemical space" of benzopyrans and chromans is vast, encompassing a wide array of naturally occurring and synthetic molecules. nih.gov This family includes well-known compounds like vitamin E (tocopherols and tocotrienols) and the core structures of flavonoids and coumarins. nih.gov Therefore, this compound is situated within a class of compounds recognized for their profound biological relevance.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Chroman-5-ol |
| Molecular Formula | C₉H₁₀O₂ |
| Core Scaffold | Chroman (3,4-Dihydro-2H-1-benzopyran) |
| Key Functional Group | Phenolic hydroxyl (-OH) at C5 |
Significance of the Dihydrobenzopyran Scaffold in Medicinal Chemistry and Organic Synthesis
The dihydrobenzopyran (chroman) scaffold is often referred to as a "privileged structure" in medicinal chemistry. This term is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. nih.gov The utility of the benzopyran scaffold is underscored by its presence in several FDA-approved drugs and numerous clinical candidates for treating a range of conditions. nih.gov
In medicinal chemistry , the dihydrobenzopyran nucleus is a key component in compounds designed for various therapeutic applications:
Anticancer Agents: Derivatives of 2-aminopropyl benzopyran have been synthesized and evaluated for their potential against triple-negative breast cancer. nih.gov
Leukotriene Antagonists: A series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been developed as potent leukotriene antagonists, which are important in managing inflammatory conditions like asthma. nih.gov
Neurological Agents: 3-Amino-3,4-dihydro-2H-1-benzopyran derivatives have shown high affinity for 5-HT1A receptors, indicating their potential as anxiolytic agents. nih.govorganic-chemistry.org
Antimicrobial and Anti-inflammatory Activity: The parent cannabinoid, cannabichromene, which possesses a benzopyran core, has demonstrated antibacterial and anti-inflammatory properties. chemeo.com
In organic synthesis , the dihydrobenzopyran framework serves as a crucial building block. Its structure allows for various chemical modifications, enabling the synthesis of more complex heterocyclic systems. nih.gov Synthetic chemists have developed numerous methods for constructing the chroman ring system, such as the electrophilic cyclization of propargylic aryl ethers and palladium-catalyzed cyclization of allylic aryl ethers, highlighting its importance as a synthetic target and intermediate. nih.gov
Overview of Research Trajectories for this compound and its Analogs
Current research efforts are largely focused on exploring the therapeutic potential of various analogs of the 3,4-dihydro-2H-1-benzopyran scaffold. By systematically modifying the core structure, scientists aim to fine-tune the pharmacological properties and develop compounds with enhanced potency and selectivity for specific biological targets.
Key research trajectories for analogs include:
Substitution at the Carboxylic Acid Position: The investigation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids has led to the discovery of potent leukotriene antagonists. nih.gov Structure-activity relationship studies have shown that modifications to the linking chain and the chroman system itself can significantly impact potency. nih.gov
Introduction of Amino Groups: The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives has been a fruitful area of research, yielding compounds with high affinity for serotonin (B10506) receptors. nih.govorganic-chemistry.org Further exploration into rigid spirobenzopyran analogues has been pursued to optimize these interactions. nih.govorganic-chemistry.org
Halogenation of the Benzene Ring: Research into analogs such as (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol demonstrates a focus on how halogenation can modulate the electronic properties and biological activity of the chroman scaffold.
Complex Polycyclic Systems: The chroman scaffold is being used as a foundation for building more complex, multi-ring systems. These novel tetracyclic and polycyclic benzopyrones are being investigated for a range of biological activities, including their potential to influence neurite outgrowth and Wnt signaling pathways.
The exploration of these analogs provides valuable insights into the structure-activity relationships of the dihydrobenzopyran class of compounds. While direct studies on this compound are not yet widespread, the foundational knowledge gained from its analogs paves the way for future investigations into its unique properties and potential applications.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,10H,2-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSRNOYNZSCIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,4 Dihydro 2h 1 Benzopyran 5 Ol and Its Derivatives
Regioselective and Stereoselective Synthetic Approaches to Dihydrobenzopyrans
The precise control over the arrangement of atoms in three-dimensional space is paramount in modern drug discovery and development. The following sections explore sophisticated strategies to achieve high levels of regio- and stereoselectivity in the synthesis of dihydrobenzopyrans.
Asymmetric Catalytic Strategies for Chiral Chromans
Asymmetric catalysis offers an elegant and efficient route to enantiomerically enriched chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. A notable strategy for the synthesis of chiral chromans involves the asymmetric reduction of prochiral 3,4-dihydro-2H-1-benzopyran-4-ones.
One successful approach utilizes Corey's oxazaborolidine catalyst for the enantioselective reduction of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones with borane (B79455) (BH3). nih.gov This method affords the corresponding chiral 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ols in excellent yields and high enantiomeric excess. nih.gov The resulting chiral alcohols can then be converted into other valuable derivatives, such as chiral 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, without loss of stereochemical integrity. nih.gov
The general scheme for this asymmetric reduction is depicted below:
Scheme 1: Asymmetric reduction of a 3,4-dihydro-2H-1-benzopyran-4-one using a chiral oxazaborolidine catalyst.
The effectiveness of this catalytic system lies in the formation of a transient complex between the chiral catalyst and the reducing agent, which then coordinates with the ketone substrate in a sterically defined manner, leading to the preferential formation of one enantiomer of the alcohol.
Chiral Auxiliary-Mediated Syntheses of 3,4-Dihydro-2H-1-benzopyran Derivatives
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis. wikipedia.orgresearchgate.net
While a direct application of a chiral auxiliary for the synthesis of 3,4-Dihydro-2H-1-benzopyran-5-ol is not prominently featured in the reviewed literature, the principles can be readily extended to its precursors. For instance, well-established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine are extensively used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be key steps in the synthesis of substituted chromans. wikipedia.orgcolab.ws
The general principle involves attaching a chiral auxiliary to a molecule that will become part of the dihydrobenzopyran ring. For example, a carboxylic acid precursor could be coupled with a chiral auxiliary like pseudoephedrine. wikipedia.org The resulting amide can then undergo a diastereoselective reaction, such as an alkylation or a Michael addition, where the chiral auxiliary directs the approach of the incoming electrophile or nucleophile. wikipedia.orgprinceton.edu Subsequent cleavage of the auxiliary would yield an enantiomerically enriched intermediate ready for cyclization to the desired chiral dihydrobenzopyran derivative.
Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Reactions | Key Features |
| Evans' Oxazolidinones | Aldol reactions, Alkylations, Diels-Alder reactions. wikipedia.orgresearchgate.netcolab.ws | Highly predictable stereochemical outcomes. The auxiliary can be removed under various conditions to yield different functional groups. wikipedia.orgcolab.ws |
| Pseudoephedrine/Pseudoephenamine | Alkylation of enolates, Conjugate additions. wikipedia.orgnih.gov | Commercially available in both enantiomeric forms. Pseudoephenamine is an unregulated alternative. wikipedia.orgnih.gov |
| tert-Butanesulfinamide | Synthesis of chiral amines from imines. nih.govosi.lvwikipedia.org | Acts as both a chiral directing group and a protecting group. Cleavage is straightforward. nih.govwikipedia.org |
Multi-Component Reactions in Benzopyran Scaffold Construction
Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. These reactions are highly atom-economical and efficient for generating molecular diversity. Several MCRs have been developed for the construction of the benzopyran scaffold and its fused derivatives.
One notable example is the synthesis of dihydropyrano[c]chromene derivatives through a one-pot reaction of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. This reaction can be efficiently catalyzed by various catalysts, including magnetic nanocatalysts, under environmentally friendly conditions.
The general reaction scheme is as follows:
Scheme 2: Multi-component synthesis of a dihydropyrano[c]chromene derivative.
This approach allows for the rapid assembly of complex heterocyclic systems from simple and readily available starting materials, making it highly valuable for the creation of libraries of compounds for biological screening.
Solid-Phase Organic Synthesis for Dihydrobenzopyran Library Generation
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. osi.lv This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away.
The construction of 2H-benzopyran libraries on solid supports has been successfully demonstrated. osi.lv For instance, a substituted phenol (B47542) can be immobilized on a resin, followed by a sequence of reactions to build the dihydropyran ring. This can include steps like etherification followed by intramolecular cyclization. The final products are then cleaved from the solid support. This methodology has been used to prepare mono-, di-, and trisubstituted benzopyran derivatives, as well as more complex fused systems. osi.lv
A representative solid-phase synthesis strategy might involve:
Immobilization of a phenolic starting material onto a suitable resin.
Reaction with a building block to introduce the atoms required for the pyran ring.
An intramolecular cyclization step to form the chroman core.
Cleavage from the resin to release the final dihydrobenzopyran product.
This approach is highly amenable to automation and parallel synthesis, facilitating the creation of large and diverse libraries of dihydrobenzopyran derivatives for drug discovery and other applications. osi.lv
Biocatalytic Transformations and Green Chemistry Principles in Chroman Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. In the context of chroman synthesis, this is reflected in the development of biocatalytic methods and the use of environmentally benign catalysts.
While specific examples of biocatalytic transformations leading directly to this compound are not extensively documented in the reviewed literature, the use of enzymes for the enantioselective synthesis of chiral alcohols and amines is a well-established green technology that could be applied to chroman precursors.
Application of Nanomaterial Catalysts for Environmentally Benign Syntheses
Nanomaterial-based catalysts are at the forefront of green chemistry due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Furthermore, many nanocatalysts can be easily recovered and reused, minimizing waste.
In the synthesis of tetrahydro-benzopyran derivatives, various nanomaterial catalysts have been successfully employed in MCRs. wikipedia.org These reactions often proceed under mild conditions and in environmentally friendly solvents like water or ethanol (B145695), or even under solvent-free conditions. wikipedia.org
Table 2: Examples of Nanomaterial Catalysts in the Synthesis of Benzopyran Derivatives
| Nanomaterial Catalyst | Reaction | Solvent | Key Advantages |
| Fe3O4@SiO2/DABCO | Synthesis of tetrahydro-benzopyrans | Water | High yield, reusable catalyst. wikipedia.org |
| Fe3O4@C-SO3H | Synthesis of tetrahydro-benzopyrans | Water | Solid acid catalyst, good yields. wikipedia.org |
| Fe3O4@Xanthan Gum | Synthesis of tetrahydro-benzopyrans | Ethanol | Short reaction times, high efficiency. wikipedia.org |
| Ag/Fe3O4@starch | Synthesis of 4H-pyrans and tetrahydro-4H-chromenes | Ethanol | Biopolymer-based, recyclable, high yields. |
The use of magnetic nanoparticles (e.g., Fe3O4) is particularly advantageous as the catalyst can be easily separated from the reaction mixture using an external magnet, simplifying the work-up procedure and allowing for efficient recycling of the catalyst. These nanomaterial-catalyzed approaches represent a significant step towards more sustainable methods for the synthesis of dihydrobenzopyran derivatives.
Development of Solvent-Free and Aqueous Media Reaction Systems
The development of synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of this compound and its analogues, both solvent-free and aqueous media systems have been explored, offering significant advantages in terms of environmental impact, cost-effectiveness, and operational simplicity.
Solvent-free, or neat, reaction conditions, often facilitated by mechanochemistry (ball milling) or microwave irradiation, can lead to higher efficiency and selectivity. nih.gov For instance, a green protocol for the synthesis of coumarins, which share the benzopyran core, has been developed using ball milling with methanesulfonic acid as a catalyst at ambient temperature. google.com This approach offers high yields, scalability, and avoids the use of hazardous solvents and complex purification steps. nih.govgoogle.com Similarly, the synthesis of coumarin (B35378) derivatives has been achieved under solvent-free conditions using natural acids like Citrus limon L. juice, demonstrating the potential for these methods in synthesizing related benzopyran structures. arabjchem.org
Aqueous media reactions are also gaining prominence. The synthesis of 2-amino-4-aryl-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-one derivatives has been successfully conducted in water using a phase-transfer catalyst, resulting in excellent yields. researchgate.net While not directly a synthesis of this compound, this demonstrates the viability of water as a solvent for constructing complex benzopyran systems. researchgate.net The use of water as a solvent in epoxide ring-opening reactions to form chromanols has also been investigated, highlighting its potential in key bond-forming steps. libretexts.org
Table 1: Examples of Solvent-Free and Aqueous Media Synthesis of Benzopyran-Related Structures This table is interactive. You can sort and filter the data.
| Product Type | Reaction Conditions | Catalyst/Promoter | Yield (%) | Reference |
|---|---|---|---|---|
| Coumarins | Ball milling, ambient temp. | Methanesulfonic acid | High | google.com |
| Substituted Coumarins | Solvent-free, room temp. | Citrus limon L. juice | 87 | arabjchem.org |
| Pyrano[3,2-c]benzopyranones | Water | Triethylbenzylammonium chloride | 73-97 | researchgate.net |
| Chromanols | Acetonitrile/2M HCl | Acid-supported | High | libretexts.org |
Strategic Functional Group Interconversions on the 3,4-Dihydro-2H-1-benzopyran Core
Functional group interconversions are pivotal for the derivatization of the 3,4-dihydro-2H-1-benzopyran scaffold, enabling the synthesis of a diverse range of analogues with tailored properties.
The phenolic hydroxyl group at the C-5 position of this compound is a key site for functionalization. Its selective oxidation can lead to the formation of quinone derivatives. Phenols are readily oxidized to quinones by various oxidizing agents. libretexts.org A highly regioselective method for the oxidation of phenols to o-quinones utilizes o-iodoxybenzoic acid (IBX). nih.gov This process is remarkable as it involves a double oxidation: the regioselective installation of a hydroxyl group followed by oxidation of the resulting catechol intermediate. nih.gov Other reagents like Fremy's salt (potassium nitrosodisulfonate), chromic acid, and sodium dichromate are also effective for the oxidation of phenols to quinones. libretexts.org The resulting quinones can then be reduced back to the hydroquinone (B1673460) form using reagents like sodium borohydride (B1222165) or stannous chloride. libretexts.org
Selective reduction of other functional groups on the 3,4-dihydro-2H-1-benzopyran core while preserving the phenolic hydroxyl group is also a critical synthetic strategy. For instance, a nitro group on the aromatic ring can be selectively reduced to an amine. While sodium borohydride alone is a mild reducing agent for aldehydes and ketones, its reducing power can be enhanced. nih.gov A novel system using NaBH₄ in the presence of Ni(PPh₃)₄ as a transition metal complex has been shown to effectively reduce nitro compounds to their corresponding amines in an ethanol solvent. nih.gov This allows for the introduction of an amino group that can be further functionalized, without affecting the phenolic hydroxyl.
Table 2: Reagents for Selective Oxidation and Reduction This table is interactive. You can sort and filter the data.
| Transformation | Reagent | Substrate Scope | Product | Reference |
|---|---|---|---|---|
| Phenol to o-Quinone | o-Iodoxybenzoic acid (IBX) | Phenols | o-Quinone | nih.gov |
| Phenol to p-Quinone | Fremy's salt, Chromic acid | Phenols | p-Quinone | libretexts.org |
| Quinone to Hydroquinone | Sodium borohydride, Stannous chloride | Quinones | Hydroquinone | libretexts.org |
| Nitro to Amine | NaBH₄ / Ni(PPh₃)₄ | Nitroaromatics | Aromatic Amines | nih.gov |
Nucleophilic substitution reactions are a powerful tool for introducing a wide array of substituents onto the 3,4-dihydro-2H-1-benzopyran framework. The aromatic ring, particularly when activated, can undergo nucleophilic aromatic substitution. More commonly, derivatization is achieved by functionalizing a pre-existing group.
A notable example is the synthesis of 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives. nih.gov In this approach, a 5-hydroxy group is first converted to a triflate (trifluoromethanesulfonyloxy), which is an excellent leaving group. nih.gov This triflate can then be subjected to palladium-catalyzed carbonylation in the presence of various nucleophiles to introduce ester, amide, or ketone functionalities at the 5-position. nih.gov
Another strategy involves palladium-mediated cross-coupling reactions to introduce substituents at the 5-position. researchgate.net This has been successfully applied to prepare a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives with various substituents on the 5-position, demonstrating the versatility of this approach for creating diverse chemical libraries for further investigation. nih.govresearchgate.net
Table 3: Nucleophilic Substitution for Derivatization of the 3,4-Dihydro-2H-1-benzopyran Core This table is interactive. You can sort and filter the data.
| Position of Substitution | Precursor Functional Group | Reaction Type | Reagents/Catalyst | Introduced Substituent | Reference |
|---|---|---|---|---|---|
| 5 | Triflate | Palladium-catalyzed carbonylation | Pd catalyst, CO, Nucleophile | Carboxylate esters, amides, ketones | nih.gov |
| 5 | Triflate | Palladium-mediated cross-coupling | Pd catalyst, Coupling partner | Various aryl and alkyl groups | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 3,4 Dihydro 2h 1 Benzopyran 5 Ol Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3,4-dihydro-2H-1-benzopyran-5-ol analogs.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3,4-dihydro-2H-1-benzopyran derivatives provide a wealth of structural information. The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal the connectivity and spatial relationships between neighboring protons.
For the parent structure, chroman (3,4-dihydro-2H-1-benzopyran), the signals for the protons on the dihydropyran ring appear at distinct chemical shifts. nist.gov The protons on the carbon adjacent to the oxygen (C2) are typically found further downfield than those at C3 and C4 due to the deshielding effect of the oxygen atom.
A detailed analysis of substituted benzopyrans, such as certain benzohydrazide (B10538) derivatives, allows for precise assignment of each proton and carbon signal. researchgate.net For instance, in one study, the ¹H-NMR spectrum of a synthesized benzohydrazide compound showed eight distinct types of protons, with their chemical shifts and coupling patterns providing clear evidence for the final structure. researchgate.net The integration of the signals corresponds to the number of protons in each set.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2H-Chromen-5-ol Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 4.2-4.4 (m) | 65-70 |
| H-3 | 1.9-2.1 (m) | 20-25 |
| H-4 | 2.7-2.9 (t) | 22-28 |
| Aromatic H | 6.5-7.5 (m) | 115-155 |
| OH | 4.5-5.5 (s) | - |
Note: Data are generalized from typical ranges for this class of compounds and may vary based on substitution and solvent.
¹⁹F NMR Characterization of Fluorinated Benzopyran Derivatives
The introduction of fluorine atoms into the benzopyran structure provides a powerful probe for structural and environmental analysis using ¹⁹F NMR spectroscopy. nih.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR nucleus. The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment. nih.gov
In studies involving fluorinated probes, ¹⁹F NMR can be used to monitor interactions with biological macromolecules, such as proteins. nih.gov The significant changes in chemical shift upon binding or environmental alteration provide valuable data. For example, the high resolution and sensitivity of ¹⁹F NMR have been used to calculate ligand binding constants with greater precision than ¹H NMR in some cases. nih.gov
Analysis of Diastereotopic Protons in the Dihydrobenzopyran Ring System
In chiral or asymmetrically substituted 3,4-dihydro-2H-1-benzopyran analogs, the methylene (B1212753) protons on the dihydropyran ring (e.g., at C2 and C4) can become diastereotopic. researchgate.netmasterorganicchemistry.com This means they are chemically non-equivalent and will have different chemical shifts in the ¹H NMR spectrum, often coupling to each other to form a pair of doublets (an AX system) or more complex patterns if coupled to other protons. researchgate.netyoutube.com
The non-equivalence arises because the presence of a chiral center or a substituent that breaks the molecule's plane of symmetry places the two protons of a CH₂ group in different magnetic environments. youtube.comucsd.edu One proton may be on the same face of the ring as a particular substituent, while the other is on the opposite face. For example, the ¹H NMR spectrum of one synthesized compound showed two diastereotopic protons with a significant difference in their chemical shifts, attributed to the presence of a stable rotamer. researchgate.net This phenomenon is a key indicator of the three-dimensional structure and stereochemistry of the molecule. masterorganicchemistry.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. chemrxiv.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For analogs of this compound, HRMS provides unambiguous confirmation of their molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. This high level of accuracy is essential for confirming the identity of newly synthesized compounds and for differentiating between isomers.
Table 2: Example of HRMS Data for a Hypothetical Benzopyran Derivative
| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |
|---|---|---|---|
| C₁₀H₁₂O₃ | 180.07864 | 180.07860 | -0.22 |
Note: This is an illustrative example.
Electron Ionization (EI) Mass Spectrometry and Mechanistic Fragmentation Pathway Investigations
Electron Ionization (EI) mass spectrometry is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. youtube.com In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.govmostwiedzy.pl The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions.
The fragmentation of the 3,4-dihydro-2H-1-benzopyran ring system often proceeds through characteristic pathways. A common fragmentation is the retro-Diels-Alder (rDA) reaction, which involves the cleavage of the dihydropyran ring. Another frequent fragmentation is the loss of small, stable neutral molecules or radicals. libretexts.orglibretexts.org
Recent studies on 3,4-dihydro-2H-pyran have utilized both experimental measurements and theoretical calculations to unravel the plausible fragmentation channels following electron-induced ionization. nih.govmostwiedzy.pl
Influence of Intramolecular Hydrogen Bonding on Fragmentation Patterns
The presence of functional groups capable of forming intramolecular hydrogen bonds, such as the hydroxyl group at the 5-position in this compound, can significantly influence the fragmentation pathways in EI-MS. nih.gov An intramolecular hydrogen bond can form between the 5-hydroxyl group and the oxygen atom of the pyran ring.
This hydrogen bond can stabilize the molecular ion, leading to a more intense molecular ion peak in the mass spectrum compared to isomers where such bonding is not possible. nih.govnih.gov Furthermore, this interaction can direct the fragmentation pathways. For instance, in a study comparing two isomeric benzodipyrans, the isomer with an intramolecular hydrogen bond showed strikingly different fragmentation patterns from the isomer without one. nih.gov The hydrogen bond can alter the preferred sites of bond cleavage, leading to a unique set of fragment ions that provide further structural confirmation. nih.govnih.govrsc.org
Retro Diels-Alder Rearrangements in Chroman Ring Fragmentation
The fragmentation of the chroman ring system, the core of 3,4-dihydro-2H-1-benzopyran derivatives, under mass spectrometric conditions often proceeds through characteristic pathways. One of the notable fragmentation mechanisms for unsaturated heterocyclic rings like those found in 4H-chromenes is the retro-Diels-Alder (RDA) reaction. nih.gov This pericyclic reaction is the microscopic reverse of the Diels-Alder cycloaddition and is typically induced by thermal energy or electron impact ionization in a mass spectrometer. masterorganicchemistry.comrsc.org
In the context of 5,6,7,8-tetrahydro-4H-chromenes, which are analogs of the dihydropyran ring of the title compound, the RDA reaction is a dominant fragmentation pathway under both electron ionization (EI) and chemical ionization (CI) conditions. nih.gov For instance, under electron impact, substituted 3,4-dihydro-2H-pyrans have been shown to fragment via an RDA mechanism, yielding characteristic ions. researchgate.net This process involves the cleavage of two sigma bonds within the dihydropyran ring, resulting in the formation of a diene and a dienophile. The stability of the resulting fragments, particularly if one is an aromatic compound, can make this pathway highly favorable. masterorganicchemistry.com For example, the RDA fragmentation of a Diels-Alder adduct of 2-pyrone can lead to the formation of a stable aromatic ring and carbon dioxide, demonstrating the thermodynamic driving force behind this rearrangement. masterorganicchemistry.com
Formation and Rearrangement of Oxotropylium Ion Fragments
The mass spectra of aromatic and heterocyclic compounds are often characterized by complex rearrangements leading to stable ionic species. For alkylbenzene derivatives, the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) is a classic example of such a rearrangement. thieme-connect.de In compounds containing a benzyl (B1604629) moiety, a strong signal at m/z 91 is often indicative of the formation of this ion. thieme-connect.de
In the case of chroman analogs and other oxygen-containing heterocycles, analogous rearrangements can lead to the formation of oxonium ions. While the direct formation of an oxotropylium ion from this compound is not explicitly detailed in the provided sources, the principles of fragmentation suggest that complex rearrangements involving the oxygen heteroatom and the aromatic ring are possible. The fragmentation of related 1,3,4-oxadiazoles under electrospray ionization (ESI) can involve skeletal rearrangements and the loss of specific neutral molecules like HNCO, leading to the formation of various nitrilium ions. nih.gov The specific fragmentation pathway is often influenced by the substitution pattern and the proton affinity of different atoms within the heterocyclic ring. researchgate.net These studies highlight the tendency of heterocyclic compounds to undergo intricate rearrangements to form stable, often delocalized, cationic fragments upon ionization.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. tcichemicals.com It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules, which is crucial for understanding structure-activity relationships.
The crystallographic analysis of a compound begins with the determination of its crystal system, space group, and the dimensions of the unit cell. This fundamental data describes the symmetry and repeating pattern of the crystal lattice. For example, a synthesized analog of a spirooxindole[pyrano-bis-2H-l-benzopyran] derivative was found to crystallize in the triclinic system with the space group P-1. researchgate.net In another instance, the compound N′-[1-(2,4-Dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide, an analog containing the benzopyran moiety, was also characterized crystallographically. researchgate.net The analysis of 3,4-dihydro-2H-anthra[1,2-b] nih.govwebmineral.comdioxepine-8,13-dione, which contains a related ring system, showed it crystallizes in the monoclinic space group P2₁/n. nih.gov
This data is essential for the subsequent refinement of the molecular structure.
Table 1: Crystallographic Data for Selected Benzopyran Analogs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | 11.8333(6) | 12.8151(6) | 17.1798(8) | 77.317(4) | 74.147(4) | 66.493(5) | researchgate.net |
| 3,4-dihydro-2H-anthra[1,2-b] nih.govwebmineral.comdioxepine-8,13-dione | Monoclinic | P2₁/n | - | - | - | - | - | - | nih.gov |
Note: Complete unit cell parameters for the monoclinic compound were not provided in the abstract.
Hydrogen bonds are crucial non-covalent interactions that dictate molecular packing in the solid state and influence the physical properties of a compound. quora.comchemistryguru.com.sg X-ray crystallography allows for the precise mapping of these networks.
Intermolecular hydrogen bonds form between adjacent molecules, linking them into larger supramolecular architectures. quora.com In the same benzopyran analog, intermolecular N—H⋯O hydrogen bonds link the molecules into one-dimensional chains. researchgate.net Similarly, the crystal packing of 3,4-dihydro-2H-anthra[1,2-b] nih.govwebmineral.comdioxepine-8,13-dione is consolidated by C—H⋯O hydrogen bonds, which connect molecules into sheets. nih.gov These interactions are fundamental in building the three-dimensional crystal lattice. The competition between intramolecular and intermolecular hydrogen bonding can significantly affect a molecule's properties. chemistryguru.com.sgnih.gov
The precise three-dimensional arrangement of atoms in a molecule, or its conformation, is determined by the rotational freedom around single bonds. Dihedral angles are used to quantify these spatial relationships. In the crystal structure of 3,4-dihydro-2H-anthra[1,2-b] nih.govwebmineral.comdioxepine-8,13-dione, the dioxepine ring is inclined relative to the mean plane of the anthraquinone (B42736) ring system, with a measured dihedral angle of 16.29 (8)°. nih.gov For another benzopyran analog, the benzopyran group was found to be essentially coplanar with an attached thiophene (B33073) ring, showing a very small dihedral angle of 0.9 (2)°. researchgate.net
In a study of halogenated pyran analogues, it was observed that all compounds adopted a standard ⁴C₁-like chair conformation in the solid state. nih.gov However, the analysis revealed deviations in the intra-annular torsion angles, which were attributed to repulsive forces between axial substituents. nih.gov This demonstrates how subtle electronic and steric effects can influence the precise conformation of the pyran ring system.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
For chiral molecules like many derivatives of this compound, it is essential to separate and quantify the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. tcichemicals.comnih.gov The method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govsigmaaldrich.com
The primary goal of this analysis is often to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. sigmaaldrich.com The ee can be calculated directly from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.comresearchgate.net This technique is crucial in asymmetric synthesis and kinetic resolution studies, where it is necessary to monitor the optical yield of a reaction as a function of chemical conversion. nih.gov For example, a chiral HPLC method was developed to determine both the enantiomeric excess and the conversion in the stereoselective enzymatic esterification of racemic ibuprofen, demonstrating the utility of the technique for monitoring chiral purity and reaction progress simultaneously. nih.gov The separation of diastereomeric mixtures, formed by reacting a racemic compound with a chiral auxiliary, by normal-phase HPLC is another effective strategy for obtaining enantiopure compounds. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Benzopyran Derivatives
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. ic.ac.uk It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the absolute configuration and conformation of molecules containing chromophores. ic.ac.ukcas.cz For chiral derivatives of the 3,4-dihydro-2H-1-benzopyran system, ECD spectroscopy, often coupled with quantum chemical calculations, serves as an indispensable tool for unambiguous stereochemical assignment. nih.govrsc.org
The chiroptical properties of benzopyran derivatives are primarily dictated by the electronic transitions of the aromatic chromophore and the stereochemistry of the chiral centers, particularly the one adjacent to the aromatic ring. nih.govrsc.org The naturally occurring stereoisomer of many chromanols, such as (+)-α-tocopherol, possesses the (R)-configuration at the C-2 chiral center. mdpi.com The helicity of the dihydropyran ring, which is influenced by the substituents, plays a crucial role in determining the sign and intensity of the observed Cotton effects (CEs) in the ECD spectrum. nih.gov
A well-established helicity rule for the 4H-benzopyran chromophore states that a P (positive) helicity of the non-aromatic heteroring results in a negative Cotton effect for the α-band (the ¹Lb transition, typically around 280-300 nm), while an M (negative) helicity leads to a positive Cotton effect. rsc.orgresearchgate.net
The reliability of assigning absolute configurations has been significantly enhanced by the application of time-dependent density functional theory (TD-DFT). researchgate.netacs.org This computational approach involves several key steps:
ECD Calculation: Simulating the ECD spectrum for each stable conformer using TD-DFT methods. nih.govrsc.org
Spectral Comparison: Matching the calculated, Boltzmann-averaged spectrum with the experimental ECD spectrum to determine the absolute configuration. researchgate.net
A prominent example is found in the vitamin E family, which includes tocopherols (B72186) and tocotrienols—derivatives of a chromanol core. mdpi.comnih.gov Studies on δ-tocopherol show a weak ECD signal where the spectrum is determined by the helicity of the dihydropyran ring. nih.gov Its unsaturated analog, δ-tocotrienol, exhibits a more intense ECD spectrum due to an exciton (B1674681) interaction between the aromatic chromophore and the double bond in the side chain. nih.gov This demonstrates how structural modifications, even distant from the primary chromophore, can significantly influence the ECD spectrum.
The exciton chirality method (ECM) is another powerful ECD tool, applicable when a molecule contains two or more spatially interacting chromophores. nih.gov The sign of the resulting exciton couplet in the ECD spectrum directly correlates with the chirality of the arrangement of these chromophores. nih.gov While simple benzopyranols may have only one chromophore, derivatization with a second chromophoric group can allow for the application of this method, providing a robust means of configurational assignment.
Table 1: ECD Data for Selected Chiral Benzopyran Analogs and Related Compounds
| Compound | Absolute Configuration | Solvent | ECD Cotton Effects (λ in nm) | Reference |
| δ-Tocopherol | (2R) | Methanol | Weak CD spectrum | nih.govmdpi.com |
| δ-Tocotrienol | (2R) | Methanol | Moderate CD due to exciton coupling | nih.govmdpi.com |
| Steroidal 4H-Benzopyran | Known P-helicity | Not Specified | Negative CD within the α-band | rsc.org |
| Steroidal 4H-Benzopyran | Known M-helicity | Not Specified | Positive CD within the α-band | rsc.org |
| (+)-Morelloflavone | (3S) | Methanol | Positive CEs around 290 and 350 nm | nih.gov |
Computational Chemistry and Molecular Modeling of 3,4 Dihydro 2h 1 Benzopyran 5 Ol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular attributes, from the energies of frontier orbitals to the prediction of spectroscopic parameters. These calculations are fundamental to understanding the inherent stability and chemical behavior of 3,4-Dihydro-2H-1-benzopyran-5-ol.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For derivatives of the 2H-1-benzopyran scaffold, HOMO-LUMO analyses have revealed that the distribution of these orbitals can be significantly influenced by the substituents. For instance, in one study on a related pyran derivative, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was concentrated on a different part of the molecule, indicating the sites of electrophilic and nucleophilic attack, respectively. materialsciencejournal.org The solvent environment can also impact the HOMO-LUMO energy gap, with some solvents causing a decrease in the gap, which can lead to shifts in the molecule's absorption spectra. materialsciencejournal.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Amb1153724 | - | - | 4.48 |
| Amb23604132 | - | - | 3.60 |
| Amb23604659 | - | - | 4.35 |
From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), which measures the molecule's ability to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and its inverse, chemical softness (S), which signifies a higher propensity for chemical reactions. The electrophilicity index (ω) is another key descriptor that quantifies the molecule's ability to act as an electrophile. materialsciencejournal.org A higher electrophilicity index points to greater reactivity. materialsciencejournal.org
DFT calculations have proven to be a valuable tool for the prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.ukresearchgate.net By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. This predictive capability is instrumental in structure elucidation and verification. For complex organic molecules, including those with the benzopyran scaffold, theoretical calculations can help in the assignment of complex and overlapping signals in experimental spectra. stackexchange.com Recent advancements in machine learning, often trained on DFT-calculated data, have further improved the accuracy of 1H NMR chemical shift predictions to within a mean absolute error of less than 0.10 ppm in various solvents. researchgate.net
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-A | ~7.3 | ~7.3 |
| H-B | ~7.55 | ~7.55 |
| H-C | ~7.3 | ~7.3 |
| H-D | ~7.55 | ~7.55 |
| H-E | Downfield from 5.25 | 7.73 |
| H-F | Moderately downfield from 5.25 | 6.43 |
The three-dimensional structure of a molecule is not static, and it can exist in various conformations. DFT calculations can be employed to explore the conformational landscape of this compound, identifying the different possible spatial arrangements of its atoms and determining their relative energetic stabilities. liverpool.ac.uk This analysis is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. For instance, studies on dihydropyran rings have revealed the existence of various ring conformations, and factor analysis can uncover the coordination of torsional motions associated with the principal ring-bending modes. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements, conformational changes, and interactions with its environment, such as solvent molecules or biological macromolecules. This approach is invaluable for understanding how this compound behaves in a realistic, dynamic setting.
Exploration of Conformational Dynamics in Different Solvation Environments
The conformational flexibility of the 3,4-dihydro-2H-1-benzopyran ring system is a critical determinant of its biological activity. Computational studies, such as molecular dynamics simulations, are employed to explore the conformational landscape of these molecules in various solvent environments, mimicking physiological conditions. The choice of solvent can significantly influence the stability of different conformers by altering intramolecular and intermolecular interactions. For instance, polar solvents may stabilize conformations with exposed polar groups, while nonpolar environments might favor more compact structures. Understanding these dynamics is crucial for predicting how these compounds will behave in the complex environment of a biological system.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
QSAR and SAR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in medicinal chemistry for optimizing lead compounds and designing new molecules with improved therapeutic properties.
Predicting Biological Activities Based on Molecular Structural Features
QSAR models are developed by identifying and quantifying molecular descriptors that are relevant to the biological activity of interest. These descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices). For benzopyran derivatives, QSAR studies have been used to predict their activity as, for example, inhibitors of P-glycoprotein, a multidrug transporter. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Identification of Pharmacophore Models for Benzopyran-Based Ligands
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. creative-biolabs.com Ligand-based pharmacophore modeling involves aligning a set of active molecules and extracting the common chemical features responsible for their biological activity. creative-biolabs.comresearchgate.net For benzopyran-based ligands, pharmacophore models can identify the crucial hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings required for binding to a particular receptor. nih.govnih.gov These models serve as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. researchgate.netnih.gov
Correlation of Substituent Effects with Electronic Properties and Receptor Binding Affinity
The biological activity of this compound derivatives can be finely tuned by introducing different substituents on the benzopyran ring. nih.gov SAR studies systematically explore how these modifications affect electronic properties and, consequently, receptor binding affinity. For example, the addition of electron-withdrawing or electron-donating groups can alter the charge distribution and reactivity of the molecule, influencing its interaction with the target protein. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate electronic properties like HOMO-LUMO energy gaps, which can be correlated with the observed biological activity. nih.gov
Below is a table summarizing the effects of different substituents on the electronic properties and activity of a hypothetical series of benzopyran derivatives.
| Substituent (R) | Position | Electronic Effect | Calculated HOMO-LUMO Gap (eV) | Receptor Binding Affinity (IC₅₀, nM) |
| -H | 5 | Neutral | 4.5 | 150 |
| -OCH₃ | 5 | Electron-donating | 4.2 | 80 |
| -NO₂ | 5 | Electron-withdrawing | 4.9 | 300 |
| -Cl | 6 | Electron-withdrawing | 4.7 | 220 |
| -CH₃ | 7 | Electron-donating | 4.3 | 100 |
This table is for illustrative purposes and does not represent actual experimental data.
Cheminformatics Approaches for Structure-Biological Response Relationship Elucidation
Cheminformatics combines computational techniques with chemical information to analyze and model structure-activity relationships on a large scale. This field utilizes various methods, including machine learning algorithms, to build predictive models from diverse datasets of chemical structures and their corresponding biological responses. For benzopyran derivatives, cheminformatics approaches can be used to:
Cluster compounds based on structural similarity to identify groups with similar activity profiles.
Develop classification models to distinguish between active and inactive compounds.
Build regression models to predict the potency of compounds.
These approaches are particularly useful for analyzing high-throughput screening data and for identifying promising candidates from large virtual libraries.
Investigating the Biological Activity Mechanisms of 3,4 Dihydro 2h 1 Benzopyran 5 Ol Derivatives
Mechanistic Studies of Enzyme Binding and Modulation
Derivatives of the benzopyran class have been investigated for their ability to modulate the activity of various enzymes. For instance, certain benzopyran-4-one derivatives have been synthesized and subsequently evaluated for their anti-inflammatory properties. nih.gov Computational docking studies on these compounds with the cyclooxygenase-2 (COX-2) enzyme revealed that many of them exhibit favorable interactions with the amino acids within the active site, comparable to the established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. nih.gov This suggests a mechanism of action that involves the direct inhibition of this key enzyme in the inflammatory cascade. nih.gov
Similarly, a novel chromone (B188151) derivative, DCO-6, has been shown to exert its anti-inflammatory effects by targeting the p38 MAPK signaling pathway, which is crucial in the inflammatory response. nih.gov However, the study revealed that DCO-6 does not directly inhibit the kinase activity of p38 MAPK. nih.gov Instead, it disrupts the upstream events necessary for its activation by impairing the formation of the TRAF6-ASK1 complex, an effect linked to its ability to reduce intracellular reactive oxygen species (ROS). nih.gov This indicates an indirect modulatory mechanism on the enzyme pathway. nih.gov
Receptor Interaction and Signal Transduction Pathway Modulation
The interaction of 3,4-dihydro-2H-1-benzopyran-5-ol derivatives with various receptors is a key aspect of their biological activity, leading to the modulation of critical signal transduction pathways.
Ligand Binding and Functional Activity at Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT7)
A significant body of research has focused on the interaction of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives with serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions. researchgate.netnih.govtocris.commdpi.com A series of these derivatives bearing different substituents at the 5-position have demonstrated high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.netnih.gov
Notably, compound 2b from one such series exhibited a particularly high affinity with a Ki value of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor. researchgate.netnih.gov Further studies on similar derivatives have identified compounds that are full agonists at the 5-HT1A receptor. nih.gov The dextrorotatory enantiomers of these compounds consistently showed higher affinity and selectivity for 5-HT1A receptors. nih.govacs.org For example, the dextrorotatory enantiomer (+)-11a demonstrated better affinity and selectivity for 5-HT1A receptors compared to its levorotatory counterpart. acs.orgnih.gov This compound was also found to be a full agonist in vitro. acs.orgnih.gov The dysfunction of 5-HT1A receptors is known to play a role in the pathogenesis of major depression, and their activation is a key mechanism for many antidepressant therapies. mdpi.com
Modulation of Neurotransmitter Systems by Chroman Analogs
The modulation of neurotransmitter systems extends beyond direct receptor binding and involves a complex interplay between different systems. researchgate.netnih.govipinnovative.comfiveable.menih.gov Chroman analogs, by interacting with specific receptors, can influence the release and activity of key neurotransmitters like dopamine (B1211576) and serotonin. nih.gov For instance, the activation of presynaptic 5-HT1A receptors can lead to a decrease in the firing rate of serotonergic neurons, thereby reducing serotonin release. mdpi.com This modulation is a critical aspect of their therapeutic effects in conditions like anxiety and depression. nih.govtocris.com The endocannabinoid system also plays a role by modulating both dopaminergic and serotonergic neurotransmission, often through presynaptic CB1 receptors that limit neurotransmitter release. nih.gov
Investigation of Potassium Channel Opening Mechanisms
Certain derivatives of 3,4-dihydro-2H-1-benzopyran-3-ol have been identified as novel potassium channel openers. nih.govjlu.edu.cn These compounds exhibit potent cardiovascular activity, including vasodilation and antihypertensive effects. nih.govjlu.edu.cn The mechanism involves the opening of potassium channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane and subsequent relaxation of the muscle. nih.gov
A series of these derivatives with modifications at the 2, 4, and 6 positions of the benzopyran ring were synthesized to explore their structure-activity relationships. nih.gov Compounds with two methoxymethyl groups at position 2 were found to have a selective effect on coronary blood flow. nih.gov Further modifications, such as the introduction of a (1,6-dihydro-6-oxopyridazin-3-yl)amino group at position 4, led to increased potency and duration of action. nih.gov One such compound, JTV-506, was identified as a potent and selective coronary vasodilator. nih.gov Other related structures, such as 3,4-dihydro-2H-1,4-benzoxazine derivatives, have also been investigated for their potassium channel-activating activity. nih.gov
In Vitro Studies of Antioxidant Mechanisms (e.g., Free Radical Scavenging, Oxidative Stress Reduction)
The antioxidant properties of this compound derivatives are another area of active investigation. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com The chroman ring system is analogous to the core structure of vitamin E (alpha-tocopherol), a well-known antioxidant. nih.gov
Studies on 2,3-dihydro-1-benzofuran-5-ols, which are analogs of alpha-tocopherol, have demonstrated their ability to inhibit lipid peroxidation both in vitro and ex vivo. nih.gov The antioxidant mechanism of these compounds involves scavenging free radicals, thereby preventing the chain reaction of lipid peroxidation. nih.gov The effectiveness of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net
In a study of benzofuran-2-one derivatives, their antioxidant capacity was demonstrated in a cellular model of neurodegeneration. mdpi.com These compounds were effective in reducing intracellular ROS levels and protecting cells from oxidative stress-induced death. mdpi.com The mechanism appears to involve the upregulation of antioxidant defense mechanisms, such as the expression of heme oxygenase-1 (HO-1), a key enzyme in neuroprotection. mdpi.com
Elucidation of Anti-inflammatory Pathways (e.g., Pro-inflammatory Cytokine Inhibition)
The anti-inflammatory effects of 3,4-dihydro-2H-1-benzopyran derivatives are mediated through the modulation of various inflammatory pathways. nju.edu.cnnih.govmdpi.comdntb.gov.uaresearchgate.net A primary mechanism is the inhibition of pro-inflammatory cytokine production. nju.edu.cnnih.govdntb.gov.ua
For example, a chromone derivative, DCO-6, was found to significantly reduce the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cells. nih.govnju.edu.cn This was achieved by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway. nih.govnju.edu.cn
Similarly, a series of 4-ferrocenylchroman-2-one derivatives were screened for their anti-inflammatory activity. nih.gov The most potent compound in this series significantly inhibited the production of NO, IL-6, and tumor necrosis factor-α (TNF-α) in LPS-stimulated macrophages. nih.gov The underlying mechanism for this activity was found to be the inhibition of the activation of NF-κB and MAPKs signaling pathways, which are central to the inflammatory response. nih.gov
Mechanistic Insights into Apoptosis Induction in Select Cell Lines
Research into the biological activities of this compound derivatives has revealed their capacity to initiate apoptosis through various cellular mechanisms. These investigations, primarily conducted in cancer cell lines, point towards the modulation of key protein families involved in the regulation and execution of the apoptotic cascade.
One notable study on a series of furoxan derivatives of chromone, a related benzopyran structure, identified a lead compound, 15a , that demonstrated significant antiproliferative activity. nih.gov In-depth analysis in the K562 human leukemia cell line revealed that this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov A human apoptosis protein array assay showed that treatment with compound 15a led to an increased expression of several pro-apoptotic proteins, including Bax, Bad, HtrA2, and Trail R2/DR5. nih.gov This upregulation of key apoptotic players suggests a multi-pronged attack on the cellular machinery that governs cell survival.
Further evidence for the involvement of the mitochondrial pathway comes from studies on other structurally related compounds. For instance, a novel xylocydine-derived compound, JRS-15, was shown to trigger the translocation of the pro-apoptotic proteins Bax and Bak to the mitochondria. nih.gov This event leads to the depolarization of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway, followed by the release of cytochrome c and the second mitochondria-derived activator of caspase (Smac). nih.gov The release of these factors ultimately leads to the activation of the caspase cascade. nih.gov
Flavonoids, which possess a similar 3,4-dihydro-2H-1-benzopyran backbone, have also been shown to induce apoptosis in cancer cells. Their mechanisms often involve the activation of caspases and can be confirmed by observing morphological changes such as chromatin condensation. researchgate.net
The table below summarizes the key research findings on the apoptotic mechanisms of compounds related to the this compound scaffold.
| Compound Class/Derivative | Cell Line(s) | Key Mechanistic Findings | Reference |
| Chromone Furoxan Derivative (15a) | K562 (Human Leukemia) | Induces apoptosis via both endogenous and exogenous pathways. Increases expression of pro-apoptotic proteins Bax, Bad, HtrA2, and Trail R2/DR5. | nih.gov |
| Xylocydine-Derived Compound (JRS-15) | HeLa, HepG2, SK-HEP-1, PC-3M, A549 | Triggers translocation of Bax and Bak to mitochondria, leading to mitochondrial membrane potential depolarization, cytochrome c and Smac release, and subsequent activation of caspase-9 and -3/7. | nih.gov |
| Flavonoids | AGS (Gastric Cancer) | Induce apoptosis, confirmed by chromatin condensation and activation of caspase 3/7. | researchgate.net |
These findings collectively indicate that derivatives of the this compound scaffold can effectively trigger apoptosis in cancer cells by targeting fundamental components of the apoptotic machinery. The ability to modulate the expression and activity of Bcl-2 family proteins and to activate the caspase cascade underscores the therapeutic potential of this class of compounds. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the apoptotic-inducing capabilities of these promising molecules.
Advanced Applications and Derivative Development from the 3,4 Dihydro 2h 1 Benzopyran 5 Ol Scaffold
Role as Versatile Building Blocks in Complex Organic Synthesis
The 3,4-dihydro-2H-1-benzopyran scaffold is a valuable building block in organic synthesis, enabling the creation of more complex heterocyclic systems. The inherent reactivity of the chroman structure allows for various synthetic transformations. For instance, palladium-mediated cross-coupling reactions have been successfully employed to prepare a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives with different substituents at the 5-position. nih.gov This method highlights the scaffold's role as a versatile platform for generating libraries of compounds for further investigation. nih.gov
The synthesis of dihydropyrans, the core heterocyclic component of the benzopyran system, can be achieved through various catalytic methods, including the hetero-Diels-Alder reaction. organic-chemistry.org These synthetic strategies provide access to functionalized pyran rings that can be further elaborated into the bicyclic benzopyran structure or other complex molecules. organic-chemistry.org The ability to introduce diverse functional groups onto the scaffold makes it a key intermediate in the synthesis of complex natural product analogs and novel chemical entities.
| Scaffold/Precursor | Reaction Type | Resulting Derivative Class | Reference |
|---|---|---|---|
| 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran | Palladium-mediated cross-coupling | Variously substituted benzopyran derivatives | nih.gov |
| α,β-Unsaturated Carbonyl Compounds | Inverse electron demand hetero Diels-Alder | Functionalized dihydropyrans | organic-chemistry.org |
| Alkynols | Palladium-catalyzed arylative cyclization | Oxygen-containing heterocycles | organic-chemistry.org |
Rational Design and Synthesis of Specialty Chemicals with Engineered Properties
The 3,4-dihydro-2H-1-benzopyran scaffold is a cornerstone in the rational design of specialty chemicals, particularly those with targeted biological activities. By systematically modifying the core structure, researchers can engineer derivatives with enhanced potency and selectivity.
A notable example involves the development of NF-κB inhibitors. nih.gov Starting from a lead compound, KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid phenyl amide), scientists designed and synthesized new N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives. nih.gov Structure-activity relationship (SAR) studies revealed that specific modifications to the chroman moiety led to compounds with superior inhibitory effects on NF-κB transcriptional activity. nih.gov
Similarly, the scaffold has been used to create potent leukotriene antagonists. nih.gov A series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids were synthesized and evaluated, leading to the discovery of a compound with greater potency and a longer duration of action compared to standard antagonists. nih.gov This research involved modifying the linking chain and the chroman system to optimize biological activity. nih.gov
In another study, a natural product inhibitor of dipeptidyl peptidase 4 (DPP-4) served as the starting point for the rational design of novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives. nih.gov Through scaffold hopping and electrostatic complementary methods, a significant enhancement in potency was achieved, resulting in promising candidates for the treatment of type 2 diabetes. nih.gov
| Target | Scaffold | Design Strategy | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| NF-κB Inhibition | Chroman | Modification of chroman moiety based on lead compound KL-1156 | N-Aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamides | nih.gov |
| Leukotriene Antagonism | 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acid | Modification of linking chain and chroman system | Potent leukotriene antagonists (e.g., Ro 23-3544) | nih.gov |
| DPP-4 Inhibition | 2-Phenyl-3,4-dihydro-2H-benzo[f]chromene | Scaffold hopping and electrostatic complementary methods | 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs | nih.gov |
Applications in Materials Science
Derivatives of 3,4-dihydro-2H-benzopyran are utilized as effective stabilizers for various organic materials. google.com These compounds are added to materials such as synthetic resins, oils, and rubber products to protect them from degradation caused by heat, light, or oxidation. google.com
The chemical structure of 3,4-dihydro-2H-benzopyran derivatives makes them excellent stabilizers. google.com For example, diesters derived from 3,4-dihydro-2-(2-hydroxyethyl)-2,5,7,8-tetramethyl-2H-benzopyran-6-ol and various dicarboxylic acids have been synthesized. google.com These derivatives, when incorporated into organic materials, enhance their resistance to thermal and oxidative degradation. google.com The synthesis involves reacting the benzopyranol with a dicarboxylic acid chloride, yielding compounds that can be purified through standard methods like silica (B1680970) gel column chromatography. google.com
| Starting Benzopyran Derivative | Reactant | Resulting Stabilizer Compound Example | Reference |
|---|---|---|---|
| 3,4-dihydro-2-(2-hydroxyethyl)-2,5,7,8-tetramethyl-2H-benzopyran-6-ol | Succinyl chloride | di-[2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-benzopyranyl)ethyl] succinate | google.com |
| 3,4-dihydro-2-(2-hydroxyethyl)-2,5,7,8-tetramethyl-2H-benzopyran-6-ol | Adipoyl chloride | di-[2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-benzopyranyl)ethyl] adipate | google.com |
| 3,4-dihydro-2-(2-hydroxyethyl)-2,5,7,8-tetramethyl-2H-benzopyran-6-ol | Sebacoyl chloride | di-[2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-benzopyranyl)ethyl] sebacate | google.com |
Exploration in Polymer Chemistry for Novel Polymeric Architectures
While direct polymerization of 3,4-Dihydro-2H-1-benzopyran-5-ol is not widely documented, the potential for related heterocyclic systems in polymer chemistry is well-established and provides a strong model for future exploration. A structurally analogous class of compounds, benzoxazines, demonstrates the utility of such heterocyclic monomers in creating high-performance polymers. researchgate.net
The polymerization of benzoxazine (B1645224) monomers, such as BA-a (a typical thermosetting benzoxazine), can be tailored using Lewis acids like AlCl₃ and PCl₅. researchgate.net These catalysts promote the generation of carbocations, shifting the polymerization from a step-growth mechanism to a more efficient cationic chain polymerization. researchgate.net This controlled polymerization allows for the creation of polybenzoxazines with distinct crosslinking structures and significantly enhanced material properties. The resulting polymers exhibit substantial increases in impact strength, flexural strength, and thermal stability, as indicated by higher char yields. researchgate.net The phenolic hydroxyl groups generated during the ring-opening polymerization form strong intramolecular hydrogen bonds, which contributes to the low water uptake of the final material. researchgate.net This research on benzoxazines illustrates a promising pathway for the development of novel polymeric architectures derived from the 3,4-dihydro-2H-1-benzopyran scaffold.
Environmental Considerations for Chroman Based Compounds in Academic Research
Environmental Fate and Transport Studies of Chroman Derivatives
The environmental fate of a chemical compound describes its transformation and transport in various environmental compartments. For chroman derivatives like 3,4-Dihydro-2H-1-benzopyran-5-ol, its journey in the environment will be governed by its inherent physicochemical properties and its interactions with soil, water, and air. Heterocyclic pharmaceuticals, a broad class that includes chroman structures, are noted for their potential persistence in the environment due to their unique chemical structures. researchgate.net
The mobility of a compound in soil and water determines its potential to spread and contaminate larger areas, including groundwater resources. This mobility is largely influenced by the compound's tendency to adsorb to soil particles and organic matter. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.comladwp.com For phenolic compounds, which share a hydroxyl group with our target molecule, sorption is significantly influenced by the organic carbon content of the soil and the pH of the surrounding water.
Bioavailability, the fraction of a compound that is available for uptake by living organisms, is closely linked to its mobility. Compounds that are strongly adsorbed to soil particles are generally less bioavailable. The presence of the phenolic hydroxyl group and the ether linkage in this compound suggests that its bioavailability will be influenced by environmental pH.
To illustrate the range of mobility for structurally related compounds, the following table provides Koc values for representative chemicals. A higher Koc value indicates lower mobility.
| Compound | Chemical Class | Log Koc | Mobility Class |
| Phenol (B47542) | Phenolic | 1.29 | High |
| Anisole | Aromatic Ether | 1.96 | Moderate to High |
| Naphthalene | Polycyclic Aromatic Hydrocarbon | 2.85 | Moderate |
| Tetralin | Benzocycloalkane | 3.25 | Low to Moderate |
This table presents representative data for structurally related compounds to infer the potential mobility of this compound. The mobility classes are general categorizations.
The interaction of chroman derivatives with environmental matrices is complex. Adsorption to soil organic matter is expected to be a primary mechanism limiting the mobility of this compound. The aromatic rings of the chroman structure can interact with organic matter through hydrophobic interactions.
The phenolic hydroxyl group can participate in hydrogen bonding with components of the soil matrix. At higher pH values, this hydroxyl group can deprotonate to form a phenoxide ion, which can alter its adsorption behavior and potentially lead to complexation with metal ions present in the soil. Precipitation is less likely to be a major fate process unless the compound is present at very high concentrations exceeding its water solubility.
The persistence of a compound in the environment is determined by its susceptibility to degradation processes, which can be either abiotic (non-biological) or biotic (mediated by living organisms).
Abiotic Degradation: Abiotic degradation pathways for chroman derivatives may include photolysis (degradation by sunlight) and hydrolysis (reaction with water). The phenolic group in this compound may make it susceptible to photolytic degradation, a process that can be a major dissipation pathway for some organic molecules in surface waters. ladwp.com Hydrolysis of the ether linkage in the chroman ring is generally expected to be slow under typical environmental conditions.
Biotic Degradation: Microbial degradation is a key process for the removal of many organic pollutants from the environment. epa.gov Bacteria and fungi possess a vast array of enzymes capable of breaking down complex organic molecules. The biodegradation of aromatic compounds often begins with the introduction of hydroxyl groups and subsequent ring cleavage. For instance, the aerobic biodegradation of tetralin, a compound with a similar bicyclic structure, involves the insertion of oxygen into the aromatic ring by dioxygenase enzymes, leading to ring opening. nih.gov It is plausible that microorganisms could degrade this compound through similar enzymatic pathways. The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, and the presence of a microbial community adapted to degrading such compounds.
The following table provides examples of biodegradation half-lives in soil for some related compounds, illustrating the potential range of persistence. A shorter half-life indicates lower persistence.
| Compound | Chemical Class | Soil Half-life (days) | Persistence Class |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxy Herbicide | ~10 | Low |
| Trifluralin | Dinitroaniline Herbicide | 60 - 120 | Moderate to High |
| Tetralin | Benzocycloalkane | 4 - 13 (in aquatic systems) | Low |
This table presents representative data for structurally related compounds to infer the potential persistence of this compound. The persistence classes are general categorizations and can vary significantly with environmental conditions. nih.govepa.govorst.edu
Future Research Trajectories in 3,4 Dihydro 2h 1 Benzopyran 5 Ol Chemistry and Beyond
Pioneering Novel and Sustainable Synthetic Methodologies
The demand for environmentally benign chemical processes has spurred significant innovation in the synthesis of chromanol and chromene derivatives. Traditional methods often rely on harsh reagents and produce substantial waste, prompting a shift towards greener alternatives. nih.gov Future research will likely focus on refining and expanding these sustainable approaches.
Key areas of development include:
Heterogeneous Catalysis: The use of solid-supported catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For instance, researchers have successfully used an aluminum salt of phosphomolybdic acid (AlPMo12O40) supported on a carbon xerogel for the synthesis of chromanols. conicet.gov.ar This heterogeneous catalyst demonstrates high efficiency and can be recycled multiple times, making the process both economically and environmentally attractive. conicet.gov.ar
Nanocatalysis: Magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, are emerging as highly efficient tools for synthesizing related heterocyclic systems like 3,4-Dihydropyrano[c]chromenes. jwent.net These catalysts offer high yields and can be easily separated from the reaction mixture using an external magnet, simplifying purification and reducing solvent waste. jwent.net
Innovative Methodologies: Techniques like microwave irradiation and ultrasound-assisted synthesis are being implemented to accelerate reactions, improve yields, and reduce energy consumption. nih.gov The use of eco-friendly solvents further minimizes the environmental impact of these synthetic protocols. nih.govjwent.net
| Catalyst/Method | Reactants | Product | Key Advantages | Reference |
| (30-AlPMo/C3-800)ilp | Trimethylhydroquinone, Geraniol | Chromanol | Heterogeneous, reusable, high conversion (99% in 7h), no by-products. | conicet.gov.ar |
| Fe3O4@SiO2-SO3H | 4-hydroxycoumarin, malononitrile, aromatic aldehyde | 3,4-Dihydropyrano[c]chromene | Magnetic, reusable nanocatalyst; high yield (up to 98%); green solvent (methanol). | jwent.net |
| Sulfonic-acid-functionalized SBA-15 silica (B1680970) | Chromanols | Chromenes | Heterogeneous catalyst, short reaction time, recyclable over 10 times. | msu.edu |
Deeper Mechanistic Elucidation of Biological and Molecular Interactions
While numerous biological activities have been ascribed to derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold, a deeper understanding of their molecular mechanisms is a key objective for future research. The chromanol core is a privileged structure found in many natural products with anti-inflammatory and anti-carcinogenic properties. frontiersin.org
Future investigations will aim to:
Identify and Validate Molecular Targets: Many chromanol and chromenol compounds exert their effects by modulating specific signaling pathways. Their biological activities, which include anti-inflammatory and anti-carcinogenic effects, are often concentration-dependent and linked to targets like NF-κB, the NLRP3 inflammasome, iNOS, and various caspases. frontiersin.org The antioxidant properties are conferred by the phenolic hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). mdpi.com
Explore Structure-Activity Relationships (SAR): Systematic modification of the benzopyran ring has led to the discovery of compounds with highly specific activities. For example, derivatives have been developed as potent leukotriene antagonists, selective coronary vasodilators by acting as potassium channel openers, and inhibitors of the Cholesteryl Ester Transfer Protein (CETP). nih.govnih.govnih.gov Further studies will continue to map how specific structural changes influence interactions with these biological targets. nih.gov
Characterize Receptor Interactions: Specific derivatives have been synthesized to act as ligands for neurotransmitter receptors. A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were found to have a high affinity for 5-HT1A serotonin (B10506) receptors, with some enantiomers showing promise as anxiolytic agents. nih.gov
| Derivative Class | Biological Target/Activity | Mechanism of Action | Reference |
| 3,4-dihydro-2H-1-benzopyran-3-ol derivatives | Coronary Vasodilation | Potassium Channel Opener | nih.gov |
| 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids | Leukotriene Antagonism | Antagonist at leukotriene receptors (e.g., vs. LTD4) | nih.gov |
| Chromanol derivatives | CETP Inhibition | Inhibition of Cholesteryl Ester Transfer Protein | nih.gov |
| 3,4-dihydro-3-amino-2H-1-benzopyran derivatives | 5-HT1A Receptor Agonism | Full agonist at serotonin 5-HT1A receptors, potential anxiolytic | nih.gov |
| 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs | DPP-4 Inhibition | Potent and long-acting inhibition of Dipeptidyl Peptidase 4 | nih.gov |
Advancements in Computational Approaches for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For the 3,4-dihydro-2H-1-benzopyran scaffold, these approaches are accelerating the discovery of potent and selective ligands.
Future research will increasingly leverage:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. This approach has been successfully applied to design rigid spirobenzopyran analogues with high affinity for 5-HT1A receptors, showing good correlation between predicted and experimental binding values. nih.gov
Pharmacophore Modeling and Molecular Docking: These techniques are used to identify the key structural features required for a molecule to bind to a specific biological target. Starting from a natural product, researchers used a "target fishing docking based approach" to rationally design novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives as highly potent inhibitors of dipeptidyl peptidase 4 (DPP-4), an important target for type 2 diabetes treatment. nih.gov
Scaffold Hopping and Similarity Searching: Advanced computational methods, such as 3D molecular similarity-based scaffold hopping and electrostatic complementary methods, allow for the design of novel chemical series with improved properties. These strategies led to a remarkable 7400-fold increase in potency for DPP-4 inhibitors based on the benzo[f]chromen-3-amine scaffold. nih.gov
Expanding the Scope of Applications in Emerging Scientific Disciplines
The versatility of the 3,4-dihydro-2H-1-benzopyran core suggests that its applications can extend beyond its currently established roles. While its primary impact has been in medicinal chemistry, future research will likely see its integration into other scientific areas.
Potential emerging applications include:
Advanced Therapeutics: The development of highly specialized drug candidates represents an expansion into cutting-edge areas of pharmacology. This includes creating potent and selective coronary vasodilators with minimal systemic side effects, designing leukotriene antagonists with improved potency and duration of action, and discovering long-acting DPP-4 inhibitors for chronic disease management. nih.govnih.govnih.gov
Materials Science and Nanotechnology: The principles used to create functional catalysts can be expanded. The development of magnetically recoverable nanocatalysts for chromene synthesis is an application of nanotechnology in process chemistry. jwent.net The inherent antioxidant properties of the chromanol ring could also be exploited in the development of novel polymers or materials resistant to oxidative degradation.
Chemical Biology Probes: Well-characterized, potent, and selective ligands based on the benzopyran scaffold can serve as valuable chemical tools to probe biological systems. These molecules can help elucidate complex signaling pathways and validate new drug targets, contributing to fundamental biological knowledge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
